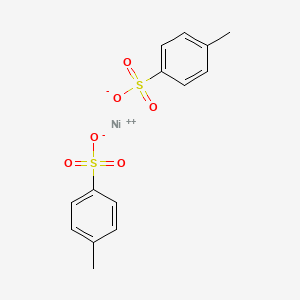

Nickel(II) p-Toluenesulfonate

Description

Overview of Nickel(II) Coordination Chemistry in Research

Nickel, a transition metal with the atomic number 28, possesses a rich and diverse coordination chemistry, primarily in its +2 oxidation state. heraldopenaccess.us As a d⁸ metal ion, Nickel(II) complexes are known to adopt various geometries, including octahedral, square planar, and tetrahedral, leading to a wide range of magnetic and electronic properties. heraldopenaccess.usbohrium.com The most common coordination geometry is octahedral, exemplified by the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which forms when simple nickel salts dissolve in water. heraldopenaccess.usresearchgate.net

Research in Nickel(II) coordination chemistry is extensive, driven by the unique chemical activities of its complexes, which are often less expensive and less toxic than their palladium counterparts. swu.edu.cn Scientists synthesize and characterize novel Nickel(II) complexes to study their structural variations, intermolecular interactions, and potential applications in fields such as biomimetic catalysis, magnetic materials, and the development of new antimicrobial agents. heraldopenaccess.usbohrium.comresearchgate.net The specific ligands and counter-ions used in the synthesis significantly influence the resulting complex's structure, stability, and reactivity. bohrium.commdpi.com

Scope and Relevance of p-Toluenesulfonate Ligands in Metal Complexes

The p-toluenesulfonate anion (CH₃C₆H₄SO₃⁻), often abbreviated as tosylate or OTs⁻, is a versatile component in coordination chemistry. It is the conjugate base of the strong p-toluenesulfonic acid. illinois.edu The sulfonate group (SO₃⁻) is noted for its flexible coordination behavior, with its oxygen atoms capable of binding to metal ions in various ways, facilitating the formation of diverse and high-dimensional structures. swu.edu.cnrsc.org

In many complexes, including the common hydrated form of Nickel(II) p-toluenesulfonate, the tosylate anion acts as a non-coordinating counter-ion. swu.edu.cnswu.edu.cn In this role, it balances the charge of the cationic metal complex, such as [Ni(H₂O)₆]²⁺. swu.edu.cnresearchgate.net These tosylate anions are crucial in stabilizing the crystal lattice through extensive hydrogen-bonding networks with the coordinated ligands (e.g., water molecules). researchgate.netnih.govkoreascience.kr

The p-toluenesulfonate anion is also recognized as a weakly coordinating ligand. This property is significant in catalysis, as its weak bond to a metal center allows for easy displacement by substrate molecules, enhancing reaction rates compared to complexes with more strongly coordinating anions like chloride. Furthermore, the presence of the tosylate anion can improve the solubility of metal complexes in polar organic solvents. While often a counter-ion, p-toluenesulfonate can directly coordinate to metal centers in different modes, including as a unidentate or bridging ligand, as seen in various transition metal complexes. researchgate.netrsc.org

Historical Context of this compound Research

The study of simple hydrated metal tosylates, including this compound, has been established for some time, with synthesis procedures being part of the chemical literature and even incorporated into educational laboratory experiments to teach coordination chemistry principles. nsf.govillinois.edu These syntheses often involve straightforward redox reactions, such as reacting nickel metal powder with aqueous p-toluenesulfonic acid. nsf.govillinois.edu

In recent decades, research has expanded beyond simple characterization. Metal organosulfonates have been investigated as a family of layered materials, analogous to metal phosphonates, with potential applications as ion exchangers, adsorbents, and catalysts. koreascience.kr Structural studies have precisely defined the crystalline nature of these compounds. For instance, the crystal structure of Ni(H₂O)₆₂ reveals a monoclinic system where layers of hydrophilic moieties (the cationic complex and sulfonate groups) are connected by hydrogen bonds, separated by hydrophobic layers of the tosylates' phenyl rings. researchgate.net More recent research has focused on leveraging this compound's properties, such as its catalytic activity in multicomponent organic reactions like the Biginelli reaction. swu.edu.cn It also serves as a starting material for synthesizing more elaborate coordination complexes where the tosylate anion may be retained or exchanged. oup.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 4-methylbenzenesulfonate;nickel(2+) nih.gov |

| Synonyms | p-Toluenesulfonic Acid Nickel(II) Salt, Nickel p-toluenesulfonate chemicalbook.comnih.gov |

| CAS Number | 6944-05-4 nih.govsigmaaldrich.com |

| Molecular Formula (Anhydrous) | C₁₄H₁₄NiO₆S₂ nih.govchemscene.com |

| Molecular Weight (Anhydrous) | 401.07 g/mol chemscene.com |

| Molecular Formula (Hexahydrate) | C₁₄H₂₆NiO₁₂S₂ (or Ni(H₂O)₆₂) illinois.edu |

| Molecular Weight (Hexahydrate) | 509.18 g/mol sigmaaldrich.com |

| Appearance | White to light yellow to green powder or crystals chemicalbook.comtcichemicals.com |

Table 2: Crystallographic Data for Ni(H₂O)₆₂

| Parameter | Value |

| Crystal System | Monoclinic swu.edu.cn |

| Space Group | P2(1)/n swu.edu.cn |

| a | 0.69564(14) nm swu.edu.cn |

| b | 0.62968(13) nm swu.edu.cn |

| c | 2.5176(5) nm swu.edu.cn |

| α | 90° swu.edu.cn |

| β | 91.420(4)° swu.edu.cn |

| γ | 90° swu.edu.cn |

| Z | 2 swu.edu.cn |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylbenzenesulfonate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.Ni/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYLMOYUCOPIRT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NiO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6944-05-4 | |

| Record name | Nickel(II) p-Toluenesulfonate Hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Parametric Optimization of Nickel Ii P Toluenesulfonate

Chemical Synthetic Routes

The most common approaches to synthesizing nickel(II) p-toluenesulfonate utilize acid-base or redox reactions. These methods are favored for their directness and the relative availability of the starting materials.

Synthesis from Nickel Hydroxide (B78521) and p-Toluenesulfonic Acid

A widely employed method for preparing hexaquonickel(II) bis(p-toluenesulfonate), Ni(H₂O)₆₂, involves the reaction of nickel(II) hydroxide with p-toluenesulfonic acid (PTSA). journalajocs.comresearchgate.net This acid-base neutralization reaction is a straightforward approach to obtaining the desired salt. journalajocs.com The reaction proceeds by treating nickel(II) hydroxide with a solution of p-toluenesulfonic acid. journalajocs.comresearchgate.net

One study detailed the preparation of Ni(OTs)₂·6H₂O from nickel(II) hydroxide, which was itself generated from nickel chloride hexahydrate and sodium hydroxide. researchgate.net Further research has focused on optimizing the reaction conditions to improve the yield of the final product. journalajocs.comresearchgate.net

Synthesis from Basic Nickel(II) Carbonate and p-Toluenesulfonic Acid

An alternative acid-base neutralization route involves the reaction of basic nickel(II) carbonate with p-toluenesulfonic acid. swu.edu.cn This method also yields this compound, with the crystal structure of the product being characterized as Ni(H₂O)₆₂. swu.edu.cn In this structure, the nickel(II) ion is coordinated to six water molecules, forming a distorted octahedral geometry, while the p-toluenesulfonate ions act as counter-anions. swu.edu.cn

Redox-Mediated Synthesis

An alternative to acid-base reactions is the direct oxidation of nickel metal. This approach leverages the oxidizing properties of p-toluenesulfonic acid under specific conditions.

Preparation from Nickel Metal Powders and Aqueous p-Toluenesulfonic Acid Hydrate

The synthesis of hexaquonickel(II) bis(p-toluenesulfonate) can be accomplished through an oxidation-reduction reaction between nickel metal powder and an aqueous solution of p-toluenesulfonic acid monohydrate. nsf.govillinois.edu In this reaction, the nickel metal is oxidized to Ni(II) while the hydronium ions from the acid are reduced. nsf.gov

A typical procedure involves heating a mixture of nickel powder, p-toluenesulfonic acid monohydrate, and water to reflux for an extended period. illinois.edu For instance, a mixture of 5.0 g of nickel powder, 32.23 g of p-toluenesulfonic acid monohydrate, and 20 mL of water was refluxed for 15 hours. illinois.edu After filtration of the hot solution and cooling, pale green crystals of Ni(OH₂)₆₂ are obtained. illinois.edu This method has been successfully used in educational laboratory settings to teach concepts of stoichiometry, redox reactions, and crystal growth. nsf.gov

Parametric Optimization of this compound Synthesis

To enhance the efficiency of the synthesis, researchers have investigated the influence of various reaction parameters on the product yield.

Influence of Reactant Equivalence Ratio

The molar ratio of the reactants, specifically the ratio of p-toluenesulfonic acid (PTSA) to the nickel source, has a significant impact on the yield of this compound.

In the synthesis from nickel(II) hydroxide, a study systematically varied the equivalence ratio of PTSA to Ni(OH)₂ (Nₚₜₛₐ/Nₙᵢ(ₒₕ)₂). journalajocs.com The investigation found that a slight excess of the acid is beneficial. The optimal yield of 90.86% was achieved when the Nₚₜₛₐ/Nₙᵢ(ₒₕ)₂ ratio was 1.1, with a reaction temperature of 353 K and a reaction time of 3 hours. journalajocs.com

Below is a table summarizing the effect of the reactant equivalence ratio on the product yield as reported in the study.

| Nₚₜₛₐ/Nₙᵢ(ₒₕ)₂ | Reaction Temperature (K) | Reaction Time (h) | Product Yield (%) |

| 1.1 | 353 | 3 | 90.86 |

Data sourced from a study on the synthesis and characterization of hexaquonickel(II) bis-p-toluenesulfonate. journalajocs.com

Effects of Reaction Temperature

The reaction temperature is a critical parameter in the synthesis of this compound, significantly influencing the reaction rate and the final product's yield and purity. The synthesis, commonly achieved through the reaction of nickel powder with p-toluenesulfonic acid in an aqueous solution, is an endothermic process that requires heat to proceed at an efficient rate. illinois.edu

Research indicates that heating the reaction mixture is essential. In a typical laboratory-scale synthesis, the mixture of nickel powder, p-toluenesulfonic acid monohydrate, and water is heated to reflux, which is approximately 100°C at atmospheric pressure. illinois.edu Maintaining the temperature at the solvent's boiling point ensures a steady and sufficiently high reaction rate. Lower temperatures would result in a significantly slower reaction, making the process impractical for efficient production. google.com

The table below illustrates the conceptual relationship between reaction temperature and key synthesis outcomes, based on established chemical principles and reported observations for similar reactions.

Table 1: Conceptual Effect of Temperature on this compound Synthesis

| Reaction Temperature (°C) | Relative Reaction Rate | Observed Yield | Potential Issues |

|---|---|---|---|

| < 60 | Very Slow | Low | Impractically long reaction time |

| 60 - 80 | Moderate | Moderate | Incomplete reaction |

| 80 - 100 (Reflux) | Fast | High | Optimal for yield and rate |

This table is illustrative and based on general chemical principles and data from analogous reactions.

Impact of Reaction Time

The duration of the reaction is another key variable that has a direct impact on the conversion of reactants and the yield of this compound. The reaction between metallic nickel and p-toluenesulfonic acid is not instantaneous and requires a significant amount of time to reach completion, even at elevated temperatures. illinois.edu

In a documented synthesis, the reaction mixture is refluxed for 15 hours. illinois.edu This extended period is necessary to ensure that a sufficient amount of the nickel powder reacts with the acid to achieve a satisfactory yield. At the end of the 15-hour period, it was noted that some unreacted nickel powder remained, which suggests that the reaction may not have reached 100% completion, but a practical yield of 52.4% was achieved. illinois.edu

Shortening the reaction time would likely lead to a lower degree of reactant conversion and, consequently, a reduced yield. Conversely, extending the reaction time beyond 15 hours might marginally increase the yield by allowing more of the remaining nickel to react. However, there is a point of diminishing returns where the increase in yield is negligible and does not justify the additional energy consumption and process time.

The following table conceptualizes the relationship between reaction time and product yield at a constant reflux temperature.

Table 2: Conceptual Impact of Reaction Time on Product Yield at Reflux Temperature

| Reaction Time (hours) | Reactant Conversion | Product Yield | Notes |

|---|---|---|---|

| 4 | Low | Low | Insufficient time for reaction |

| 8 | Moderate | Moderate | Significant unreacted starting material |

| 15 | High | High (e.g., ~52%) | A practical endpoint for good yield illinois.edu |

This table is illustrative, based on the reported synthesis which achieved a 52.4% yield after 15 hours. illinois.edu

Purification Techniques (e.g., Recrystallization)

Purification is a crucial final step to isolate high-purity this compound from the reaction mixture, which contains unreacted starting materials, soluble impurities, and the desired product. The primary method employed for this purification is recrystallization, which leverages the temperature-dependent solubility of the product in a chosen solvent, typically water. illinois.edusciencemadness.org

The purification process begins after the reaction is complete. The hot reaction mixture, a green solution containing the dissolved product along with remaining solid nickel powder, is filtered while still hot. illinois.edu This hot filtration step is critical to remove insoluble impurities, such as the unreacted nickel metal, before the product begins to crystallize.

The clear green filtrate is then allowed to cool. As the temperature of the solution decreases, the solubility of this compound hexahydrate also decreases, causing it to crystallize out of the solution as a pale green solid. illinois.edu The initial crop of crystals is collected by filtration.

Spectroscopic Characterization of Nickel Ii P Toluenesulfonate and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the vibrational modes of the p-toluenesulfonate anion and its interaction with the Nickel(II) cation.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is instrumental in identifying the functional groups within Nickel(II) p-toluenesulfonate. The spectrum is dominated by the characteristic vibrations of the p-toluenesulfonate (tosylate) anion. For reference, in p-toluenesulfonic acid (p-TSA), the symmetric and antisymmetric stretching vibrations of the S=O bond are observed around 1122 cm⁻¹ and 1182 cm⁻¹, respectively. mdpi.com The spectrum also shows peaks corresponding to the methyl group (CH₃) and the aromatic ring. researchgate.net

In metal complexes like Hexaaqua-Cobalt (II) bis (p-Toluene sulfonate) (PTCO), the presence of CH₃ and SO₃ functional groups is confirmed by FTIR analysis. researchgate.net For this compound, the coordination of water molecules and the tosylate anion to the Ni(II) center can be inferred from shifts in these vibrational frequencies. The structure of hydrated this compound often involves an octahedral [Ni(H₂O)₆]²⁺ cation, with the tosylate anions in the crystal lattice, connected via hydrogen bonds. researchgate.net The infrared spectra of such compounds are expected to show bands characteristic of coordinated water, in addition to the tosylate anion vibrations. researchgate.netcdnsciencepub.com In derivatives where the tosylate anion is directly coordinated to the metal, more significant shifts in the SO₃ vibrational frequencies are anticipated. cdnsciencepub.com For example, studies on Ni(II) complexes with porphyrin derivatives also utilize FTIR to confirm the successful synthesis of the complex compounds. researchgate.net

Table 1: Key FTIR Vibrational Frequencies for p-Toluenesulfonate and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Context | Reference |

|---|---|---|---|

| S=O Antisymmetric Stretch | ~1182 | p-Toluenesulfonic acid | mdpi.com |

| S=O Symmetric Stretch | ~1122 | p-Toluenesulfonic acid | mdpi.com |

| S-OH Stretch | ~850 | p-Toluenesulfonic acid | mdpi.com |

| SO₃ Group Vibrations | --- | Confirmed in metal-tosylate complexes | researchgate.net |

Raman Spectroscopy Investigations

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. In studies of materials modified with p-toluenesulfonic acid (PTSA), Raman spectra clearly show peaks corresponding to the tosylate group. acs.org For instance, in a ZrSe₂:PTSA system, peaks at 155.6 cm⁻¹ (in-plane vibration) and 194.9 cm⁻¹ (out-of-plane vibration) are observed, with shifts indicating interaction and charge transfer. acs.org Although specific Raman data for solid this compound is not detailed in the provided results, it is a valuable technique for observing the sulfonate group and potential interactions within the crystal lattice. researchgate.net The technique is generally useful for studying the spectra of polyatomic molecules and complexes. cdnsciencepub.com

Table 2: Raman Shifts for PTSA-Modified Material

| Peak (cm⁻¹) | Assignment | System | Reference |

|---|---|---|---|

| 155.6 | Eg (in-plane vibration) | ZrSe₂:PTSA | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of diamagnetic compounds in solution. However, the paramagnetic nature of the Ni(II) ion (typically with a d⁸ electron configuration in an octahedral field) often leads to significant broadening of NMR signals, making analysis of this compound itself challenging. The discussion below focuses on the spectra of the p-toluenesulfonate anion and related diamagnetic or less paramagnetic derivatives.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of the p-toluenesulfonate anion is well-defined. In DMSO-d₆, p-toluenesulfonic acid shows two doublets for the aromatic protons at approximately δ 7.51 and δ 7.14 ppm, and a singlet for the methyl protons at δ 2.27 ppm. rsc.org The presence of the paramagnetic Ni(II) center in this compound would cause these peaks to become very broad and likely unobservable in a standard ¹H NMR spectrum. However, NMR can be used to study derivatives, such as Ni(II) complexes with functionalized porphyrins or N-heterocyclic carbenes (NHCs), where the ligand environment influences the magnetic properties. researchgate.netunl.pt For instance, stoichiometric reactions involving Ni-NHC complexes and p-toluenesulfonic acid can be monitored by ¹H NMR to observe the consumption of reagents and formation of products. unl.pt

Table 3: Characteristic ¹H NMR Chemical Shifts for the p-Toluenesulfonate Anion

| Protons | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| Aromatic (Hortho to SO₃H) | 7.51 (d) | DMSO-d₆ | rsc.org |

| Aromatic (Hmeta to SO₃H) | 7.14 (d) | DMSO-d₆ | rsc.org |

Carbon-13 (¹³C) NMR Studies

Similar to ¹H NMR, the ¹³C NMR spectrum of the p-toluenesulfonate anion is well-characterized, while that of the direct Ni(II) salt is complicated by paramagnetism. For p-toluenesulfonic acid in DMSO-d₆, signals appear around δ 144.68, 139.04, 128.83, and 125.95 ppm for the aromatic carbons, and at δ 21.25 ppm for the methyl carbon. rsc.org In other systems, the aromatic signals of p-TSA have been reported at δ 142.7, 140.2, 131.3, 128.9, and 126.6 ppm, representing different states of ionization. researchgate.net Studies on diamagnetic Ni(II) derivatives, such as those with pincer ligands, allow for the detailed analysis of carbon resonances. In these complexes, the chemical shift of the metal-bound ipso-carbon is particularly sensitive to the electronic properties of the other ligands attached to the nickel center. researchgate.net

Table 4: Characteristic ¹³C NMR Chemical Shifts for the p-Toluenesulfonate Anion

| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| C-SO₃H | 144.68 | DMSO-d₆ | rsc.org |

| C-CH₃ | 139.04 | DMSO-d₆ | rsc.org |

| C-H (aromatic) | 128.83 | DMSO-d₆ | rsc.org |

| C-H (aromatic) | 125.95 | DMSO-d₆ | rsc.org |

Phosphorus-31 (³¹P) NMR Studies (for phosphine-containing derivatives)

³¹P NMR spectroscopy is essential for characterizing nickel complexes containing phosphine (B1218219) ligands, which can be synthesized using this compound as a precursor. The chemical shift in ³¹P NMR is highly sensitive to the coordination environment of the phosphorus atom. The reduction of phosphine oxides to phosphines, which can then be used as ligands for transition metals, is a key area of study. kit.eduacs.org For example, the reaction of chlorotriphenylphosphonium triflate with a reducing agent to form triphenylphosphine (B44618) can be monitored by ³¹P NMR. acs.org

In the context of nickel chemistry, a series of [((PCP)P-iPr)Ni-L] complexes, where PCP is a pincer ligand and L is a monoanionic ligand, have been synthesized and characterized. researchgate.net The ³¹P NMR spectra of these complexes provide direct evidence of the phosphorus atoms coordinating to the Ni(II) center. For phosphine oxide derivatives, the ³¹P NMR chemical shifts are typically found in a distinct region, for instance, a signal for a phosphine oxide functional group was observed at δ = 34.0 ppm. rsc.org The synthesis of Ni₂P nanoparticles from white phosphorus and Ni(0) complexes has also been followed using ³¹P NMR to identify unreacted P₄. uni-regensburg.de

Table 5: Representative ³¹P NMR Chemical Shifts in Phosphine Derivatives

| Compound/Functional Group | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| Phosphine Oxide Derivative | 34.0 | CD₃CN | rsc.org |

| Phosphine Oxide Derivative | 30.6 | CD₃CN | rsc.org |

Electronic Spectroscopy

Electronic spectroscopy is a important tool for probing the electronic structure of transition metal complexes. For Nickel(II) compounds, which typically have a d⁸ electron configuration, this technique provides valuable information about the geometry and the nature of the ligand field.

The electronic spectra of Nickel(II) complexes, including those with p-toluenesulfonate as a counter-ion, are characterized by d-d transitions. The positions and intensities of these absorption bands are indicative of the coordination geometry around the Ni(II) ion.

In many this compound derivatives, the Ni(II) center adopts a pseudo-octahedral geometry. nih.gov For instance, in Ni(OH₂)₆₂, the electronic spectrum in aqueous solution shows characteristic absorption bands for the hexaaquanickel(II) ion. nsf.gov The observed transitions are assigned as follows: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P). nsf.gov The electronic spectra of complexes like [Ni(DMF)₆][OTs]₂ also indicate an octahedral geometry in dimethylformamide solution. researchgate.net

The nature of the ligands coordinated to the Nickel(II) ion significantly influences the electronic spectrum. For example, in a series of Ni(II) complexes with bis(oxime)amine-containing ligands, the 10Dq value, which represents the crystal field splitting energy, varies depending on the third coordinating arm of the ligand. nih.gov The trend for the 10Dq value follows the order: alkyl/aryl < amide < carboxylate < alcohol < pyridyl < oxime. nih.gov

In complexes where this compound is coordinated with other ligands, such as pyridine (B92270) or pyrazine (B50134), the UV-Vis-NIR spectra are consistent with a trans-octahedral structure. cdnsciencepub.com For example, the electronic spectra of Ni(py)₄X₂ (where X = p-CH₃C₆H₄SO₃) supports this geometry. cdnsciencepub.com Similarly, tetradentate Schiff base complexes of Nickel(II) can exhibit tetrahedral, square planar, or octahedral geometries, which are distinguishable by their UV-Vis spectra. academicjournals.org For instance, some Schiff base complexes show absorption bands in the 425-450 nm range, which are attributed to charge transfer transitions. dergipark.org.tr

Table 1: UV-Vis Spectral Data for Selected Nickel(II) Complexes

| Complex | Solvent | λmax (nm) (ε, M⁻¹cm⁻¹) | Assignment | Geometry | Reference |

| Ni(OH₂)₆₂ | Water | 393, 659, 721 | ³A₂g → ³T₁g(P), ³A₂g → ¹Eg, ³A₂g → ³T₁g(F) | Octahedral | nsf.gov |

| [Ni(L)₂] (L=Schiff Base) | Ethanol | 425-450 | Charge Transfer | Tetrahedral | dergipark.org.tr |

| Ni(py)₄(p-CH₃C₆H₄SO₃)₂ | Not Specified | Not Specified | d-d transitions | trans-Octahedral | cdnsciencepub.com |

Note: OTs refers to p-toluenesulfonate.

While many simple Nickel(II) complexes are not strongly luminescent, the coordination environment can be tailored to induce or enhance emission properties. The luminescence in these complexes often originates from ligand-based π–π* transitions or metal-to-ligand charge transfer (MLCT) states. researchgate.net

For instance, studies on d⁸ transition metal complexes with substituted 2,2′:6′,2″-terpyridine ligands have shown that their luminescence properties in solution are characterized by high-energy intense π → π* intraligand transitions and low-energy MLCT transitions. researchgate.net Similarly, the investigation of boron difluoride adducts of formazanate ligands, and their subsequent coordination to Nickel(II), demonstrated that coordination to the metal ion alters the photophysical properties, leading to red-shifted absorption maxima. uwo.ca

Elemental and Compositional Analysis

Determining the elemental composition is a fundamental step in the characterization of new chemical compounds. For this compound and its derivatives, both energy-dispersive X-ray spectroscopy and conventional elemental analysis are employed to confirm the stoichiometry and purity of the synthesized materials.

Energy Dispersive Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide elemental information on a micro- or nano-scale.

In the context of materials containing this compound derivatives, EDS is used to confirm the presence of the expected elements. For example, in the study of nickel oxide-polypyrrole (NiO-PPy) composites prepared using sodium p-toluenesulfonate as a dopant, EDS mapping was used to verify the uniform coating of PPy on the NiO particles by mapping the distribution of nickel (Ni), nitrogen (N), and carbon (C). researchgate.net Similarly, in the characterization of Au-Ni nanoparticles assembled onto attapulgite, EDS spectra confirmed the presence of silicon (Si), magnesium (Mg), aluminum (Al), nickel (Ni), and gold (Au). rsc.org For Ni-catalyzed reactions, STEM-EDS mapping has been used to confirm that highly dispersed Ni species were supported on ceria (CeO₂). chemrxiv.org

Conventional elemental analysis, typically involving combustion analysis, provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. These experimental values are then compared with the calculated values based on the proposed chemical formula to confirm the compound's identity and purity.

This method has been routinely used to characterize a wide range of this compound derivatives. For example, the elemental analysis of various pyridine and pyrazine complexes of this compound confirmed their proposed formulas. cdnsciencepub.com The synthesis of Schiff base complexes of Nickel(II) also relies on elemental analysis to determine the metal-to-ligand stoichiometry, which is often found to be 1:1. academicjournals.orgdergipark.org.tr

Table 2: Elemental Analysis Data for Selected this compound Derivatives

| Compound | Calculated (%) | Found (%) | Reference |

| NiC₃₄H₃₄N₄S₂O₆ (Tetrakis(pyridine)this compound) | C 56.92, H 4.78, N 7.81 | C 57.12, H 4.94, N 7.85 | cdnsciencepub.com |

| NiC₁₈H₁₈N₂S₂O₆ (Mono(pyrazine)this compound) | C 44.93, H 3.77, N 5.82 | C 45.00, H 3.75, N 6.01 | cdnsciencepub.com |

| [Ni(L)₂] (L = N₂O₂ Schiff Base) | C 65.30, H 6.12, N 8.96 | C 65.28, H 6.06, N 8.81 | dergipark.org.tr |

| C₁₄H₂₆O₁₂S₂Ni (Ni(OH₂)₆₂) | C 33.0, H 4.96, Ni 11.5 | C 33.2, H 5.17, Ni 11.5 | illinois.edu |

Note: OTs refers to p-toluenesulfonate.

Crystallographic Analysis and Structural Elucidation of Nickel Ii P Toluenesulfonate Systems

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For Nickel(II) p-toluenesulfonate systems, these studies have been instrumental in determining their crystal structures and understanding the nature of the coordination environment around the nickel(II) ion.

Determination of Crystal System and Space Group

Crystallographic studies have shown that this compound complexes crystallize in several crystal systems, with the monoclinic system being the most common.

For instance, the hexahydrate complex, Ni(H₂O)₆₂, crystallizes in the monoclinic system with the space group P2₁/n. swu.edu.cnresearchgate.netresearchgate.net This space group indicates the presence of a two-fold screw axis and a glide plane. Another derivative, Diaquabis(propane-1,2-diamine-N,N')nickel(II) bis(p-toluenesulfonate), also adopts a monoclinic crystal system. nih.gov Similarly, Diaquabis(ethylenediamine)nickel(II) bis(p-toluenesulfonate) monohydrate crystallizes in the monoclinic space group P2₁. koreascience.kr

The specific crystal system and space group are fundamental properties that define the symmetry of the crystal lattice.

Table 1: Crystal System and Space Group of Selected this compound Complexes

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Ni(H₂O)₆₂ | Monoclinic | P2₁/n | swu.edu.cnresearchgate.netresearchgate.net |

| Diaquabis(propane-1,2-diamine-N,N')nickel(II) bis(p-toluenesulfonate) | Monoclinic | Not specified | nih.gov |

| Diaquabis(ethylenediamine)nickel(II) bis(p-toluenesulfonate) monohydrate | Monoclinic | P2₁ | koreascience.kr |

Analysis of Unit Cell Parameters

The unit cell is the basic repeating unit of a crystal structure. Its dimensions, given by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ), are crucial for defining the crystal lattice.

For Ni(H₂O)₆₂, the unit cell parameters have been determined as a = 0.69564(14) nm, b = 0.62968(13) nm, c = 2.5176(5) nm, α = 90°, β = 91.420(4)°, and γ = 90°. swu.edu.cn Another study on the same compound reported slightly different values at a temperature of 150 K: a = 6.299 Å, b = 24.933 Å, and c = 6.914 Å, with β = 91.420(4)°. researchgate.netresearchgate.net The unit cell parameters for Diaquabis(ethylenediamine)nickel(II) bis(p-toluenesulfonate) monohydrate are a = 10.622(2) Å, b = 9.148(1) Å, c = 14.062(2) Å, and β = 103.73(1)°. koreascience.kr

These parameters provide the precise dimensions of the repeating structural motif within the crystal.

Table 2: Unit Cell Parameters for Selected this compound Complexes

| Compound | a | b | c | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|

| Ni(H₂O)₆₂ | 0.69564(14) nm | 0.62968(13) nm | 2.5176(5) nm | 90 | 91.420(4) | 90 | swu.edu.cn |

| Ni(H₂O)₆₂ (at 150K) | 6.299 Å | 24.933 Å | 6.914 Å | 90 | 91.420(4) | 90 | researchgate.netresearchgate.net |

| Diaquabis(ethylenediamine)nickel(II) bis(p-toluenesulfonate) monohydrate | 10.622(2) Å | 9.148(1) Å | 14.062(2) Å | 90 | 103.73(1) | 90 | koreascience.kr |

Elucidation of Molecular Structure and Coordination Geometry of the Nickel(II) Center

In this compound complexes, the nickel(II) ion is typically found in a six-coordinate, distorted octahedral geometry.

In the hexahydrate complex, Ni(H₂O)₆₂, the Ni²⁺ ion is coordinated to six water molecules, forming a [Ni(H₂O)₆]²⁺ cation. swu.edu.cnresearchgate.netresearchgate.net This octahedral cation has the nickel atom located at a crystallographic inversion center. researchgate.netresearchgate.net The p-toluenesulfonate groups act as counter-anions and are not directly bonded to the nickel center. swu.edu.cn

In derivatives containing other ligands, such as diamines, the coordination sphere of the nickel(II) ion is modified. For example, in Diaquabis(propane-1,2-diamine-N,N')nickel(II) bis(p-toluenesulfonate), the nickel(II) atom has a slightly distorted octahedral coordination composed of two water molecules and two bidentate propane-1,2-diamine ligands. nih.gov Similarly, in Diaquabis(ethylenediamine)nickel(II) bis(p-toluenesulfonate) monohydrate, the central nickel atom exhibits a slightly distorted octahedral geometry with two ethylenediamine (B42938) ligands and two water molecules. koreascience.krkoreascience.kr In these cases, the water ligands are in a trans arrangement. nih.govkoreascience.krkoreascience.kr

The distortion from a perfect octahedral geometry is common and arises from the different steric and electronic requirements of the coordinating ligands.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structures of this compound systems are stabilized by extensive networks of intermolecular interactions, particularly hydrogen bonds.

In Ni(H₂O)₆₂, the hydrophilic layers, composed of the [Ni(H₂O)₆]²⁺ cations and the sulfonate groups of the anions, are connected by hydrogen bonds. researchgate.netresearchgate.net The oxygen atoms of the sulfonate groups form hydrogen bonds with the coordinated water molecules. swu.edu.cn

In the diamine derivatives, the hydrogen bonding network is even more complex. In Diaquabis(propane-1,2-diamine-N,N')nickel(II) bis(p-toluenesulfonate), a network of hydrogen bonds exists between the sulfonate oxygen atoms, the coordinated water molecules, and the nitrogen atoms of the propanediamine ligands. nih.gov A similar intricate hydrogen bonding network is observed in Diaquabis(ethylenediamine)nickel(II) bis(p-toluenesulfonate) monohydrate, involving the sulfonate oxygen atoms, the coordinated water ligand, a solvate water molecule, and the nitrogen atoms of the ethylenediamine. koreascience.krkoreascience.kr These hydrogen bonds play a crucial role in linking the cations, anions, and any solvate molecules, contributing significantly to the stability of the crystal lattice. koreascience.krkoreascience.kr

Layered Structures in this compound Derivatives

A common structural motif in this compound derivatives is the formation of layered structures.

In Ni(H₂O)₆₂, the structure consists of alternating layers of hydrophilic and hydrophobic moieties. researchgate.netresearchgate.net The hydrophilic layers contain the [Ni(H₂O)₆]²⁺ cations and the sulfonate groups, while the hydrophobic layers are formed by the tolyl groups of the p-toluenesulfonate anions. researchgate.netresearchgate.net

This layered arrangement is also prominent in the diamine complexes. For instance, Diaquabis(propane-1,2-diamine-N,N')nickel(II) bis(p-toluenesulfonate) exhibits a layered structure where the complex cations and the p-toluenesulfonate anions form alternating layers. nih.gov In this structure, the sulfonate groups of the anions are turned alternately towards opposite sides of the layers. nih.gov A similar layered structure is found in Diaquabis(ethylenediamine)nickel(II) bis(p-toluenesulfonate) monohydrate, which consists of discrete layers of cations, anions, and solvate water molecules. koreascience.krkoreascience.kr

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing crystalline materials, confirming phase purity, and identifying crystalline phases. While single crystal X-ray diffraction provides the most detailed structural information, PXRD is often used for routine analysis and to study materials that are not available as single crystals.

PXRD patterns, which are plots of diffraction intensity versus the diffraction angle (2θ), serve as a fingerprint for a crystalline compound. For this compound and its derivatives, PXRD can be used to confirm the crystalline nature of synthesized samples and to identify the specific crystalline phase present. researchgate.netresearchgate.net The positions and relative intensities of the peaks in a PXRD pattern are determined by the crystal structure, including the unit cell parameters and the arrangement of atoms within the unit cell. The sharpness of the diffraction peaks is indicative of the degree of crystallinity. researchgate.net

For example, in the study of various metal-organic frameworks and coordination polymers, PXRD is routinely employed to verify that the bulk synthesized material corresponds to the structure determined by single-crystal X-ray diffraction. rsc.org This ensures that the properties measured for the bulk sample are representative of the determined crystal structure.

Assessment of Crystalline Purity

The assessment of crystalline purity for this compound, particularly its common hexahydrate form, Ni(H₂O)₆₂, is primarily accomplished through X-ray diffraction (XRD) techniques. These methods provide definitive information on the phase purity and structural integrity of the synthesized crystals.

Single-crystal X-ray diffraction is a powerful tool for the unambiguous determination of the molecular structure. Through this analysis, the precise arrangement of atoms, bond lengths, and bond angles are elucidated, confirming the identity of the compound. For this compound hexahydrate, single-crystal XRD studies have revealed a monoclinic crystal system belonging to the P2(1)/n space group. swu.edu.cn In this structure, the nickel(II) ion is coordinated by six water molecules, forming a distorted octahedral [Ni(H₂O)₆]²⁺ cation. swu.edu.cn The p-toluenesulfonate anions are not directly bonded to the metal center but exist as counter-ions, stabilized within the crystal lattice through hydrogen bonding with the coordinated water molecules. swu.edu.cn

Powder X-ray diffraction (PXRD) serves as a complementary and more routine method for assessing the bulk crystalline purity of a sample. The PXRD pattern of a highly crystalline material exhibits sharp, well-defined peaks at specific diffraction angles (2θ). nano-ntp.com By comparing the experimental PXRD pattern to a reference pattern calculated from single-crystal data or a standard database, the phase purity of the bulk sample can be confirmed. The absence of additional peaks indicates that no significant crystalline impurities are present. The sharpness and intensity of the diffraction peaks are direct indicators of high crystallinity. nano-ntp.com Recrystallization is a common procedure used to enhance the purity and transparency of the grown crystals. journalajocs.com

The crystallographic data obtained from single-crystal X-ray analysis provides the fundamental parameters for the compound.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₂₆NiO₁₂S₂ | swu.edu.cn |

| Formula Weight | 509.16 g/mol | tcichemicals.com |

| Crystal System | Monoclinic | swu.edu.cn |

| Space Group | P2(1)/n | swu.edu.cn |

| Lattice Parameters | a = 0.69564(14) nm | swu.edu.cn |

| b = 0.62968(13) nm | ||

| c = 2.5176(5) nm | ||

| β = 91.420(4)° | ||

| Cell Volume (V) | 1.1024(4) nm³ | swu.edu.cn |

| Z (Formula units per cell) | 2 | swu.edu.cn |

Phase Identification and Characterization of Decomposition Products

The thermal stability and decomposition pathway of this compound systems are investigated using thermoanalytical methods, such as Thermogravimetric Analysis (TGA). indexcopernicus.com TGA measures the change in mass of a sample as a function of temperature, revealing distinct stages of decomposition. For this compound hexahydrate, the decomposition process occurs in multiple, well-defined steps. indexcopernicus.com

The initial mass loss corresponds to dehydration. The six water molecules of the crystal lattice are lost in two stages. The first four molecules are released in a temperature range of 375 K to 415 K (102 °C to 142 °C), followed by the loss of the remaining two water molecules between 415 K and 480 K (142 °C to 207 °C). indexcopernicus.com

Following complete dehydration, the resulting anhydrous this compound remains stable over a significant temperature range. Rapid decomposition of the anhydrous salt occurs at much higher temperatures, typically starting around 750 K (477 °C), with a peak decomposition temperature observed at approximately 824 K (551 °C). indexcopernicus.com

| Decomposition Stage | Temperature Range (K) | Process | Resulting Product | Reference |

|---|---|---|---|---|

| 1 | 375 - 415 K | Loss of four crystal water molecules | Ni(H₂O)₂₂ | indexcopernicus.com |

| 2 | 415 - 480 K | Loss of remaining two crystal water molecules | Anhydrous Ni(p-CH₃C₆H₄SO₃)₂ | indexcopernicus.com |

| 3 | > 750 K | Decomposition of anhydrous salt | Nickel Oxides (e.g., NiO) | indexcopernicus.comtcichemicals.com |

Coordination Chemistry of Nickel Ii P Toluenesulfonate: Complex Formation and Ligand Field Studies

Formation of Hexaquonickel(II) Bis(p-toluenesulfonate) Ni(H₂O)₆²⁺

The foundational complex in the coordination chemistry of nickel(II) p-toluenesulfonate is the hexaquonickel(II) bis(p-toluenesulfonate), with the formula Ni(H₂O)₆₂. journalajocs.com This light-green crystalline solid is typically synthesized through the reaction of a nickel(II) source, such as nickel hydroxide (B78521) [Ni(OH)₂] or nickel powder, with p-toluenesulfonic acid (HPTS) in an aqueous solution. journalajocs.comillinois.edu In one method, nickel powder reacts with p-toluenesulfonic acid monohydrate in water, which upon heating to reflux, yields the desired product. illinois.edu Another approach involves the reaction of nickel(II) hydroxide with p-toluenesulfonic acid. journalajocs.com The optimal yield for the latter method has been reported to be as high as 90.86% under specific conditions: a molar ratio of p-toluenesulfonic acid to nickel(II) hydroxide of 1.1, a reaction temperature of 353 K, and a reaction time of 3 hours. journalajocs.com

The structure of hexaquonickel(II) bis(p-toluenesulfonate) features a central nickel(II) ion octahedrally coordinated to six water molecules, forming the [Ni(H₂O)₆]²⁺ cation. researchgate.net The p-toluenesulfonate anions (OTs⁻) are not directly bonded to the metal center but are situated in the crystal lattice, balancing the charge of the complex cation. researchgate.net The crystal structure is characterized by layers of these hydrophilic cations and hydrophobic p-toluenesulfonate anions, interconnected by a network of hydrogen bonds. researchgate.net

Synthesis and Characterization of Novel this compound Complexes

The labile nature of the coordinated water molecules in hexaquonickel(II) bis(p-toluenesulfonate) makes it an excellent starting material for the synthesis of a wide range of nickel(II) complexes through ligand substitution reactions.

Complexes with N-Donor Ligands (e.g., Pyridine (B92270), Pyrazine (B50134), Propane-1,2-diamine)

A variety of nickel(II) complexes have been synthesized using N-donor ligands, leading to compounds with interesting structural and magnetic properties. For example, the reaction of hydrated this compound with pyridine results in the formation of tetrakis(pyridine)this compound, Ni(py)₄₂. cdnsciencepub.com Similarly, using pyrazine as a ligand yields bis(pyrazine)this compound, Ni(pyz)₂₂. cdnsciencepub.com These complexes often exhibit polymeric structures where the diazine ligands bridge the nickel centers, leading to weak antiferromagnetic coupling. cdnsciencepub.com The synthesis of diaquabis(ethylenediamine)nickel(II) bis(p-toluenesulfonate) monohydrate, Ni(en)₂(H₂O)₂₂(H₂O), demonstrates the formation of a layered structure with a distorted octahedral coordination geometry around the nickel atom. koreascience.kr In this complex, the ethylenediamine (B42938) acts as a bidentate ligand, and the water molecules are coordinated in a trans arrangement. koreascience.kr

Mixed-Ligand Coordination Compounds

The versatility of this compound extends to the formation of mixed-ligand complexes. These compounds incorporate more than one type of ligand, leading to a greater diversity of structures and properties. For instance, mixed-ligand complexes of nickel(II) have been prepared with diphenic acid as the primary ligand and various N-donor ligands like quinoline, isoquinoline, and pyridine as secondary ligands. scispace.com The resulting coordination geometries can vary from octahedral to square planar, depending on the specific secondary ligand used. scispace.com The synthesis of picolinate-containing nickel(II) complexes with tridentate and tripodal tetradentate ligands further illustrates the formation of mononuclear complexes with distorted octahedral geometries. researchgate.net In these structures, the picolinate (B1231196) anion coordinates to the nickel(II) ion in a bidentate (N,O-chelating) fashion. researchgate.net

Structural Diversity in Nickel(II) Coordination Architectures

The coordination of different ligands to nickel(II) ions, often starting from this compound, gives rise to a remarkable structural diversity, ranging from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. rsc.orgmdpi.comacs.org

The choice of ligand plays a crucial role in determining the final architecture. For example, the use of pyridin-2-one with nickel(II) chloride can lead to mononuclear, dinuclear, and ionic complexes, showcasing different coordination modes of the ligand. mdpi.com Similarly, the reaction of nickel(II) salts with flexible N,N'-bis(pyridyl)amide ligands and angular dicarboxylates can result in the formation of 1D looped chains, 2D rhombic grids, and even interpenetrating networks. researchgate.net The conformation of the ligands and the coordination of anions and solvent molecules also significantly influence the resulting structures. acs.org This structural variety is a testament to the flexible coordination sphere of the nickel(II) ion and the directing effects of the various organic ligands and counterions, including p-toluenesulfonate.

Ligand Field Theory Applications in this compound Systems

Ligand field theory (LFT) is a fundamental model used to describe the electronic structure and properties of transition metal complexes, including those of nickel(II). wiley.com It provides a framework for understanding the splitting of the d-orbitals of the central metal ion under the influence of the surrounding ligands. grinnell.edu For nickel(II) (a d⁸ ion) in an octahedral field, such as in [Ni(H₂O)₆]²⁺, LFT predicts three spin-allowed electronic transitions. nsf.gov These transitions can be observed in the electronic absorption spectrum and are assigned as ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P). nsf.govorientjchem.org

The energies of these transitions are used to determine the ligand field splitting parameter (10Dq or Δo) and the Racah parameter (B), which provide insights into the metal-ligand bond strength and the degree of covalent character in the bond. nsf.gov By studying the electronic spectra of a series of nickel(II) complexes with different ligands, it is possible to rank the ligands in a spectrochemical series based on their ability to cause d-orbital splitting. For example, the ligand field strength generally increases in the order of O-donor < N-donor < S-donor ligands. This is reflected in the shifts of the absorption bands to higher energies (shorter wavelengths) as weaker field ligands (like water) are replaced by stronger field ligands (like amines). acs.org

Spin State Transitions in Nickel(II) Porphyrin Systems with p-Toluenesulfonate Counterions

Nickel(II) porphyrin complexes can exhibit a phenomenon known as spin crossover or spin state transition, where the spin state of the nickel(II) ion changes from low-spin (S=0) to high-spin (S=1) upon a change in its coordination environment. researchgate.netmdpi.com In the absence of axial ligands, nickel(II) porphyrins are typically square planar and diamagnetic (low-spin). mdpi.com However, the coordination of one or two axial ligands can lead to a square pyramidal or octahedral geometry, respectively, which favors the high-spin state. researchgate.net

Applications of Nickel Ii P Toluenesulfonate in Advanced Materials Science

Supramolecular Chemistry and Self-Assembly

The self-assembly of molecules into ordered, large-scale structures is a cornerstone of supramolecular chemistry. Nickel(II) p-toluenesulfonate is a valuable building block in this field, where the interplay between the coordination chemistry of the nickel ion and the non-covalent interactions offered by the p-toluenesulfonate anion guides the formation of complex architectures.

Formation of 1D, 2D, and 3D Coordination Networks

Coordination polymers are materials formed by linking metal ions with organic ligands, resulting in extended networks that can be one-dimensional (chains), two-dimensional (layers), or three-dimensional (frameworks) mdpi.com. The dimensionality of these networks is dictated by the coordination preferences of the metal ion and the geometry of the organic linkers. In this context, this compound provides the Ni(II) ions, which typically adopt an octahedral coordination geometry, connecting to various organic ligands to build up the network mdpi.commdpi.com.

The p-toluenesulfonate group usually acts as a counter-anion, balancing the charge of the cationic nickel-ligand framework. However, its role is not merely passive. The size, shape, and charge of the p-toluenesulfonate anion can significantly influence the resulting structure and dimensionality of the coordination polymer acs.orgiucr.org. While not always directly coordinating to the metal center, these anions occupy space within the crystal lattice, directing the arrangement of the polymer chains or layers. For example, in the crystal structure of hexaquonickel(II) bis(p-toluenesulfonate), the components assemble into layers of hydrophilic and hydrophobic moieties, creating a 2D supramolecular network stabilized by hydrogen bonds researchgate.net. In other systems, such as those involving silver(I), the p-toluenesulfonate anion has been shown to directly participate in coordination, linking metal centers to form complex 2D and 3D polymers researchgate.netacs.org. This demonstrates the anion's critical role in the crystal engineering of such materials. Research on various nickel(II) coordination polymers has shown the formation of structures from 1D chains to 3D frameworks, depending on the choice of ligands and counter-anions acs.orgmdpi.com.

Design of Metal-Organic Frameworks (MOFs) Building Blocks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) linked by organic ligands mdpi.commdpi.com. These materials are noted for their exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis mdpi.com. This compound is supplied commercially as a building block for the synthesis of MOFs and other materials chemscene.comtcichemicals.com.

In MOF synthesis, the salt acts as a precursor, providing the nickel(II) ions that form the metallic nodes of the framework acs.orgnih.gov. The general synthetic strategy involves dissolving the nickel salt and an organic linker in a suitable solvent, often under solvothermal conditions, to facilitate the self-assembly of the crystalline MOF structure acs.org. While specific examples detailing the use of this compound are often part of proprietary research, the principle is well-established with other nickel salts like NiCl₂ or Ni(NO₃)₂ being used to create nickel-based MOFs nih.govupc.edu. The p-toluenesulfonate anion can also play a role in the final MOF structure, sometimes being incorporated into the pores or being exchangeable with other anions to modify the framework's properties acs.orgsci-hub.se. For instance, studies on certain MOFs have shown that anions like p-toluenesulfonate can be reversibly exchanged within the pores, allowing for the modulation of the material's properties post-synthesis acs.org.

Hydrogen-Bonding and π-Stacking Interactions in Crystal Packing

The final solid-state structure of a chemical compound is governed by a combination of strong covalent or coordination bonds and weaker non-covalent interactions. In materials derived from this compound, hydrogen bonding and π-π stacking are crucial forces that direct the three-dimensional arrangement of molecules in the crystal lattice researchgate.netacs.org.

The crystal structure of hexaquonickel(II) bis(p-toluenesulfonate), Ni(H₂O)₆₂, provides a clear example. Its structure consists of distinct layers. One layer is hydrophilic, containing the octahedral [Ni(H₂O)₆]²⁺ cations, while the adjacent layer is hydrophobic, composed of the p-toluenesulfonate anions. These layers are held together by an extensive network of hydrogen bonds between the coordinated water molecules and the sulfonate oxygen atoms researchgate.net.

Integration into Functional Materials

Beyond fundamental supramolecular chemistry, this compound is utilized in the fabrication of functional materials with specific electronic and electrochemical properties. Its components can either enhance the performance of existing materials or serve as precursors for new ones.

Conductive Polymers and Transparent Electrodes (e.g., PEDOT:PSS doping)

A significant application of the p-toluenesulfonate anion, derived from its acid or salt form, is in the enhancement of conductive polymers. Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) is a widely used transparent conductive polymer, but its intrinsic conductivity is often insufficient for demanding applications tandfonline.comgoogle.com. Research has shown that treating PEDOT:PSS with certain additives can dramatically increase its conductivity scribd.comrsc.org.

In one innovative approach, a transparent electrode was fabricated using oriented nickel nanonetworks coated with a PEDOT:PSS layer. Doping this composite material with p-toluenesulfonic acid (PTSA) was found to be highly effective. The study demonstrated that adding PTSA to the PEDOT:PSS dispersion monotonically decreases the surface resistance of the resulting electrode. An optimal concentration of 0.5% PTSA led to an eight-fold reduction in surface resistance, with only a minor decrease in optical transparency at a wavelength of 550 nm mdpi.comnih.gov.

| PTSA Concentration in PEDOT:PSS Dispersion (wt. %) | Relative Decrease in Surface Resistance | Surface Roughness (Ra) |

|---|---|---|

| 0 (Control) | 1x (Baseline) | ~6 nm |

| 0.25 - 1.0 | Monotonic Decrease with Increasing Concentration | 160 - 180 nm |

| 0.5 | ~8x | Not specified, within 160-180 nm range |

Development of Nickel-Based Batteries

This compound is also identified as a material with potential applications in energy storage, particularly in nickel-based batteries chemscene.com. Its role can be twofold: as a precursor for the synthesis of active electrode materials or as an electrolyte additive.

Nickel compounds are essential precursors for synthesizing cathodes for various batteries. For example, Ni(II) complexes can be thermally decomposed to produce nickel sulfide (B99878) or nickel oxide nanoparticles, which are electrochemically active materials used in lithium-ion batteries and supercapacitors nih.govdntb.gov.ua. The use of this compound could offer advantages in controlling the morphology or purity of the resulting nanoparticles.

Furthermore, the p-toluenesulfonate anion itself has been explored in the context of battery electrolytes. While research directly using this compound as an additive is limited, studies on related compounds are informative. For instance, cyanomethyl p-toluenesulfonate (CMPTS) has been successfully used as an electrolyte additive in high-voltage lithium-ion batteries. It helps to form a stable protective layer on both the anode (Solid Electrolyte Interphase, SEI) and the cathode (Cathode Electrolyte Interphase, CEI). This layer suppresses the decomposition of the electrolyte and improves the long-term cycling stability of the battery cip.com.cn. Similarly, p-toluenesulfonyl isocyanate (PTSI) has been shown to form a stable SEI on graphite (B72142) anodes, enhancing cycling capacity at high rates researchgate.net. These findings suggest a plausible role for the p-toluenesulfonate moiety from this compound in improving battery performance.

Applications in the Textile Industry (as mordants)

In the textile industry, the vibrant and lasting coloration of fabrics is a critical aspect of production. This is often achieved through the use of mordants, which are substances that act as a fixative, binding dyes to textile fibers. wikipedia.orgsustainability-directory.com The term "mordant" originates from the Latin mordere, meaning "to bite," which reflects the historical belief that these agents helped the dye "bite" into the fiber, ensuring its permanence. wikipedia.org The mechanism involves the formation of a coordination complex between the mordant, typically a polyvalent metal ion, and the dye, which then attaches to the fabric. wikipedia.org This process not only improves the wash and light fastness of the dye but can also influence the final color, allowing for a broader palette of shades from a single dye. wikipedia.orgcasacaribe.art

Metallic salts are common mordants, with compounds of aluminum, iron, copper, and nickel being widely used. karinpersan.comwisdomlib.orgsci-hub.se Nickel(II) compounds, such as nickel sulfate (B86663) and nickel chloride, are recognized for their role as mordants in dyeing processes. iitk.ac.innih.govresearchgate.net They form insoluble complexes with dye molecules, which then adhere to the textile substrate, enhancing color uptake and durability. wisdomlib.orgresearchgate.net

The p-toluenesulfonate anion, derived from p-toluenesulfonic acid (PTSA), also plays a significant role in dyeing technology. Aromatic sulfonic acids like PTSA are utilized as catalysts and leveling agents, promoting an even distribution of dye across the fabric for a consistent and vibrant color. echemi.comcapitalresin.com PTSA is particularly noted for its use in dyeing synthetic and glass fibers and for its ability to enhance color fastness and stability. echemi.comdataintelo.comgoogle.com

Given the established functions of both nickel(II) ions and the p-toluenesulfonate group in textile dyeing, this compound is positioned as a compound of interest for this application. It combines the dye-fixing capability of the nickel metal center with the dye-enhancing properties of the p-toluenesulfonate anion. The use of such a compound can contribute to achieving high-quality, durable, and evenly colored textiles. iitk.ac.indataintelo.com

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those produced by lasers. This interaction can alter the properties of the light, including its frequency and amplitude, leading to phenomena like second-harmonic generation (SHG) and third-order effects. researchgate.netanalis.com.my These materials are crucial for the development of advanced photonic and optoelectronic devices, including optical switches and data storage systems. scirp.org

Research into compounds structurally related to this compound highlights the potential of this class of materials. For instance, p-toluidine (B81030) p-toluenesulfonate (PTPT), which features the same tosylate anion, has been identified as an excellent NLO material with significant SHG efficiency. researchgate.netscirp.orgscirp.org Studies on PTPT single crystals show a wide transparency window in the visible and near-IR regions, a key requirement for NLO applications. scirp.org

Table 1: Third-Order Nonlinear Optical Properties of Related Metal-Organic Complexes This table presents findings from various studies on materials structurally or functionally related to this compound to illustrate typical performance characteristics.

| Compound/Material | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) | Wavelength (nm) |

|---|---|---|---|---|

| Piperazine (bis) p-toluenesulfonate | 8.705 × 10⁻¹⁰ | 0.0495 × 10⁻⁴ | 5.316 × 10⁻⁷ | 532 |

| Bis-(5-(acrylamido)methyl-8-hydroxyquinolino) nickel(II) | -3.2 × 10⁻¹¹ | 2.0 × 10⁻¹⁰ | - | 1064 |

| Bis-(8-hydroxyquinolino) nickel(II) | -3.9 × 10⁻¹¹ | 0.9 × 10⁻¹⁰ | - | 1064 |

| 2D Cu-MOF (CuBDC) | 5.20 × 10⁻¹¹ | - | 8.24 × 10⁻¹¹ | 671 |

Precursors for Laser Deposition of Nickel-Based Conducting Films

The fabrication of thin films is a cornerstone of modern electronics, optics, and materials science. Techniques like Pulsed Laser Deposition (PLD) and Metal-Organic Chemical Vapor Deposition (MOCVD) are widely used to create high-quality, uniform films of various materials, including nickel and its compounds. upb.roresearchgate.netresearchgate.net In these processes, a precursor material is vaporized and deposited onto a substrate, where it decomposes or reacts to form the desired film. azonano.com The choice of precursor is critical, as it influences deposition temperature, film purity, and growth rate. acs.orgillinois.edu

Metal-organic compounds are often favored as precursors because they are typically more volatile and less toxic than their inorganic counterparts, such as nickel tetracarbonyl. azonano.comacs.org A variety of nickel-containing metal-organic precursors have been investigated for depositing nickel, nickel oxide, or nickel silicide films, including nickel amidinates, nickel dialkylaminoalkoxides, and nickelocene. acs.orgnih.govharvard.edu These precursors enable deposition at lower temperatures and can yield films with high purity and desirable morphology. acs.orgillinois.edu

This compound presents itself as a potential precursor for the laser-assisted deposition of nickel-based films. It contains the necessary nickel atoms and the organic p-toluenesulfonate ligand, which can decompose under the high-energy conditions of laser deposition or MOCVD, leaving behind a nickel-containing layer. The composition of the resulting film (e.g., pure nickel, nickel oxide, or nickel sulfide) could potentially be controlled by adjusting process parameters such as the presence of co-reactants (e.g., H₂, O₂, H₂S) and substrate temperature.

Research on PLD of nickel from pure nickel or nickel oxide targets provides insight into the typical process conditions and resulting film properties. Key parameters include substrate temperature, laser fluence, and background gas pressure, which collectively determine the film's crystallinity, roughness, and electrical resistivity. upb.rochalcogen.rochalcogen.ro For example, increasing substrate temperature during PLD of nickel generally leads to smoother, more crystalline films with lower electrical resistivity. upb.rochalcogen.ro

Table 2: Experimental Parameters and Film Properties for Nickel-Based Thin Film Deposition This table compiles data from studies using various nickel precursors and deposition techniques to illustrate the range of achievable process conditions and film characteristics.

| Deposition Method | Precursor/Target | Substrate | Substrate Temp. (°C) | Resulting Film/Phase | Film Thickness/Growth Rate |

|---|---|---|---|---|---|

| MOCVD | Ni[P(OnPr)(OMe)₂]₄ | Si | 200 | Pure Ni | 80 Å/min |

| PLD | Pure Ni (99.8%) | 42CrMo4 Steel | 400 | Pure Ni | Not specified |

| PLD | Pure Ni (99.99%) | Si (100) | 100 - 700 | Ni, Ni-Si | 45 - 100 nm |

| DLI-CVD | Ni(MeC(NtBu)₂)₂ + NH₃/H₂ | Si | 160 - 200 | NiNₓ (cubic Ni, Ni₃N, Ni₄N) | >5 nm/min |

Data sourced from references upb.roacs.orgharvard.educhalcogen.roaip.org.

Table 3: List of Chemical Compounds

| Compound Name | Formula / Abbreviation |

|---|---|

| This compound | Ni(C₇H₇SO₃)₂ |

| Nickel Sulfate | NiSO₄ |

| Nickel Chloride | NiCl₂ |

| p-Toluenesulfonic Acid | C₇H₈O₃S / PTSA |

| p-Toluidine p-Toluenesulfonate | C₁₄H₁₇NO₃S / PTPT |

| Piperazine (bis) p-toluenesulfonate | C₁₈H₂₄N₂O₆S₂ |

| Bis-(5-(acrylamido)methyl-8-hydroxyquinolino) nickel(II) | C₂₆H₂₄N₄NiO₄ |

| Bis-(8-hydroxyquinolino) nickel(II) | C₁₈H₁₂N₂NiO₂ |

| Copper(II) 1,4-benzenedicarboxylate | C₈H₄CuO₄ / CuBDC |

| Tetramethylammonium bis(isotrithionedithiolato)nickelate(III) | [(CH₃)₄N][Ni(C₃S₅)₂] |

| Tetrakis(trimethyl phosphite-propyl) nickel(0) | Ni[P(OⁿPr)(OMe)₂]₄ |

| Nickel Tetracarbonyl | Ni(CO)₄ |

| Nickel(II) amidinate | Ni(MeC(NᵗBu)₂)₂ |

| Nickel(II) acetylacetonate | [Ni(acac)₂] |

| Aluminum Salts | e.g., Al³⁺ |

| Iron Salts | e.g., Fe²⁺, Fe³⁺ |

| Copper Salts | e.g., Cu²⁺ |

| Hydrogen | H₂ |

| Oxygen | O₂ |

| Hydrogen Sulfide | H₂S |

| Ammonia | NH₃ |

| Nickel Oxide | NiO |

Computational Chemistry and Theoretical Investigations of Nickel Ii P Toluenesulfonate Systems

Density Functional Theory (DFT) Calculations.researchgate.netresearchgate.net

Density Functional Theory (DFT) has emerged as a principal computational tool for investigating the properties of transition metal complexes, offering a favorable balance between accuracy and computational cost. cdnsciencepub.comcdnsciencepub.com For systems involving Nickel(II) p-toluenesulfonate, DFT calculations are instrumental in exploring its fundamental chemical characteristics. These calculations can model the compound in various environments, from the gas phase to solution, providing detailed electronic and geometric information. smu.canih.govresearchgate.netresearchgate.netnih.govresearchgate.netacs.orgrsc.orgacs.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the this compound system. Since the common form of this salt is this compound hexahydrate, nih.govtcichemicals.com theoretical models often focus on the [Ni(H₂O)₆]²⁺ cation.

Computational studies on the hydrated Nickel(II) ion have been performed to understand its coordination sphere. acs.orgresearchgate.net QM/MM MD (Quantum Mechanics/Molecular Mechanics Molecular Dynamics) simulations, which treat the central Ni(II) ion and its first hydration shell with quantum mechanics and the surrounding solvent with classical mechanics, provide a detailed picture of the hydration structure. acs.org These studies confirm a stable hexaaqua-coordinated nickel(II) ion, [Ni(H₂O)₆]²⁺, as the predominant species in aqueous solution. acs.orgresearchgate.net

The electronic structure of such Ni(II) complexes is a key determinant of their properties. DFT calculations reveal the distribution of electrons within the molecule and the nature of the frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov For a typical high-spin octahedral Ni(II) (d⁸) complex like [Ni(H₂O)₆]²⁺, the electronic ground state is a triplet (S=1). nih.gov DFT can precisely calculate the energies and compositions of the d-orbitals, providing insight into the ligand field splitting and the nature of the Ni-O bonds.

Table 1: Computed Properties for this compound This table summarizes key computational descriptors for the anhydrous form of this compound.

| Computed Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄NiO₆S₂ | nih.gov |

| Molecular Weight | 401.1 g/mol | nih.gov |

| Exact Mass | 399.958522 Da | nih.gov |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra)

DFT is a reliable method for predicting spectroscopic properties, which can then be compared with experimental data for validation. Harmonic vibrational analysis on the optimized geometry of the p-toluenesulfonate anion has been performed to assign its characteristic infrared (IR) and Raman bands. nih.govresearchgate.net

Quantum chemical studies using the B3LYP functional with the 6-31+G(d,p) basis set have been successful in predicting the vibrational frequencies of the p-toluenesulfonate anion. nih.gov These calculations aid in the interpretation of the experimental spectra of metal p-toluenesulfonates by providing a baseline for the anion's vibrational modes. For instance, theoretical results indicate that the symmetric SO₃ bending mode should appear at a higher frequency than the antisymmetric one, and they provide a consistent interpretation of the SO₃ stretching modes. nih.gov

Table 2: Selected Calculated Vibrational Frequencies for p-Toluenesulfonate Anion This table presents a comparison of experimental and calculated (B3LYP/6-31+G(d,p)) vibrational frequencies for key modes of the p-toluenesulfonate anion. Frequencies are given in cm⁻¹.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| SO₃ Symmetric Stretch | ~1035 | 1038 | nih.gov |

| SO₃ Antisymmetric Stretch | ~1170 | 1175 | nih.gov |

| SO₃ Symmetric Bend | ~680 | 682 | nih.gov |

| SO₃ Antisymmetric Bend | ~565 | 563 | nih.gov |

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. researchgate.netresearchgate.netresearchgate.net For Ni(II) complexes, TD-DFT can calculate the energies of the d-d electronic transitions, which are often weak and can be difficult to resolve experimentally. nih.govaps.orgcecam.org These calculations help in assigning the bands observed in UV-Vis spectra and understanding the ligand field environment of the Ni(II) center. nih.gov

Quantum Chemical Investigations of p-Toluenesulfonate Anion Interactions

Quantum chemical methods have been applied to study the p-toluenesulfonate anion itself and its non-covalent interactions. nih.govresearchgate.netwisc.edu Understanding these interactions is fundamental to comprehending the crystal packing of this compound and its behavior in solution.

Studies at the Hartree-Fock (HF) and B3LYP levels of theory have investigated the structure of the p-toluenesulfonate anion and its complex with water. nih.gov These calculations have been used to analyze charge transfer interactions and interpret vibrational spectra. nih.gov The findings indicate that in the solid state, multiple p-toluenesulfonate ions are necessary to stabilize the oxonium cation (H₃O⁺) found in the crystal structure of p-toluenesulfonic acid monohydrate. nih.govresearchgate.net

The interaction between the sulfonate group's oxygen atoms and metal cations is primarily electrostatic. researchgate.net Molecular dynamics simulations on related systems have shown strong electrostatic interactions between metal ions and the O-S-O atoms of the p-toluenesulfonic acid molecule. researchgate.net Furthermore, the potential for anion–π interactions, where the electron-rich anion interacts with the electron-deficient aromatic ring of another tosylate, is another area of investigation, although this is more relevant to crystal engineering and anion recognition than to the direct coordination with Ni(II). researchgate.net

Solubility and Crystallization Studies of Hexaquonickel Ii Bis P Toluenesulfonate

Solubility Measurement in Water and Mixed Solvent Systems (e.g., Water + Ethanol)

The solubility of Hexaaquanickel(II) Bis(p-Toluenesulfonate) has been experimentally determined in pure water and various water-ethanol mixed solvent systems. These measurements are crucial for designing crystallization processes, as the choice of solvent significantly impacts the solubility of the compound. The mole fraction solubility of Hexaaquanickel(II) Bis(p-Toluenesulfonate) in water and water-ethanol mixtures with varying ethanol mole fractions has been measured at different temperatures.

Below are representative data tables illustrating the mole fraction solubility (x) of Hexaaquanickel(II) Bis(p-Toluenesulfonate) in water and water-ethanol mixtures at various temperatures.

Table 1: Mole Fraction Solubility (x) of Hexaaquanickel(II) Bis(p-Toluenesulfonate) in Water

| Temperature (K) | Mole Fraction (x) |

| 288.15 | 0.0358 |

| 293.15 | 0.0382 |

| 298.15 | 0.0407 |

| 303.15 | 0.0434 |

| 308.15 | 0.0463 |

| 313.15 | 0.0494 |

| 318.15 | 0.0527 |

| 323.15 | 0.0562 |

| 328.15 | 0.0599 |

| 333.15 | 0.0638 |

Table 2: Mole Fraction Solubility (x) of Hexaaquanickel(II) Bis(p-Toluenesulfonate) in Water + Ethanol (Ethanol Mole Fraction = 0.089)

| Temperature (K) | Mole Fraction (x) |

| 288.15 | 0.0385 |

| 293.15 | 0.0411 |

| 298.15 | 0.0439 |

| 303.15 | 0.0468 |

| 308.15 | 0.0499 |

| 313.15 | 0.0532 |

| 318.15 | 0.0567 |

| 323.15 | 0.0604 |

| 328.15 | 0.0643 |

| 333.15 | 0.0685 |

Table 3: Mole Fraction Solubility (x) of Hexaaquanickel(II) Bis(p-Toluenesulfonate) in Water + Ethanol (Ethanol Mole Fraction = 0.198)

| Temperature (K) | Mole Fraction (x) |

| 288.15 | 0.0421 |

| 293.15 | 0.0450 |

| 298.15 | 0.0480 |

| 303.15 | 0.0512 |

| 308.15 | 0.0546 |

| 313.15 | 0.0582 |

| 318.15 | 0.0620 |

| 323.15 | 0.0660 |

| 328.15 | 0.0703 |

| 333.15 | 0.0748 |

Table 4: Mole Fraction Solubility (x) of Hexaaquanickel(II) Bis(p-Toluenesulfonate) in Water + Ethanol (Ethanol Mole Fraction = 0.342)

| Temperature (K) | Mole Fraction (x) |

| 288.15 | 0.0475 |

| 293.15 | 0.0507 |

| 298.15 | 0.0541 |

| 303.15 | 0.0577 |

| 308.15 | 0.0615 |

| 313.15 | 0.0655 |

| 318.15 | 0.0698 |

| 323.15 | 0.0743 |

| 328.15 | 0.0791 |

| 333.15 | 0.0842 |

Influence of Temperature on Solubility

As demonstrated in the data tables above, the solubility of Hexaaquanickel(II) Bis(p-Toluenesulfonate) in both water and water-ethanol mixtures is significantly influenced by temperature. The mole fraction solubility of the compound increases with an increase in temperature across all solvent systems studied. This positive correlation between temperature and solubility indicates that the dissolution process is endothermic. This behavior is typical for many salts and is a key factor in designing cooling crystallization processes.

Mathematical Modeling and Correlation of Solubility Data

To better understand and predict the solubility behavior of Hexaaquanickel(II) Bis(p-Toluenesulfonate), the experimental solubility data has been correlated with various thermodynamic models. These models are essential for process simulation and optimization in an industrial setting.

The modified Apelblat equation is one such empirical model used to describe the relationship between solubility and temperature. The equation is given by:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are model parameters determined by fitting the experimental data.